
Éther vinylique de dodécyle
Vue d'ensemble
Description
“Dodecane, 1-(ethenyloxy)-” is a chemical compound with the molecular formula C14H28O . It can be analyzed using a reverse phase (RP) HPLC method with simple conditions .
Molecular Structure Analysis
The molecular structure of “Dodecane, 1-(ethenyloxy)-” consists of 14 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is LAYAKLSFVAPMEL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthèse de polymères sur mesure
L'éther vinylique de dodécyle (DDVE) est utilisé comme monomère pour la synthèse précise de polymères sur mesure . La chimie ajustable des éthers vinyliques permet la conception et la production de polymères ayant des structures bien définies et des propriétés contrôlables .
Polymères haute performance
Le DDVE est utilisé comme monomère pour les polymères haute performance . Ces polymères sont utilisés dans diverses industries en raison de leurs propriétés supérieures de résistance mécanique, thermique et chimique .
Synthèse de polymères spéciaux
Le DDVE sert de réticulant dans la synthèse de polymères spéciaux . Les réticulants sont utilisés pour créer des réseaux tridimensionnels dans les structures polymères, améliorant ainsi leur stabilité et leur durabilité .
Synthèse des arômes et des produits agrochimiques
Le DDVE est utilisé dans la synthèse des arômes et des produits agrochimiques . Sa réactivité et sa stabilité en font un intermédiaire adapté à ces applications .
Composés thermodurcissables
Le DDVE est utilisé comme diluant réactif pour les composites thermodurcissables . Les diluants réactifs réduisent la viscosité de la résine, améliorant ainsi la manipulation et le traitement du matériau composite .
Revêtements et encres d'impression UV-durcissables
Le DDVE est utilisé comme diluant réactif pour les revêtements et les encres d'impression UV-durcissables . Il contribue à améliorer les propriétés d'écoulement et de nivellement des revêtements et des encres, ce qui donne une finition plus lisse .
Industrie manufacturière
Le marché du DDVE est principalement stimulé par ses diverses applications, notamment les revêtements, les lubrifiants, les additifs pigmentaires et les diluants réactifs . Il est largement utilisé dans l'industrie manufacturière en raison de ses excellentes propriétés telles que sa grande stabilité, sa compatibilité et sa faible réactivité .
Impression 3D
Les élastomères d'étanchéité à base de DDVE ont été évalués pour leur viscoélasticité et leur comportement d'extrusion pour l'impression 3D par écriture directe d'encre (DIW) . Le rôle de la vulcanisation, du vieillissement et de l'optimisation des paramètres d'impression a été étudié .
Safety and Hazards
“Dodecane, 1-(ethenyloxy)-” should be handled with care. It’s recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist . It’s also advised not to ingest the substance and to keep it away from heat and sources of ignition .
Mécanisme D'action
Target of Action
Dodecyl vinyl ether, also known as Dodecane, 1-(ethenyloxy)- or 1-ethenoxydodecane, is a compound that primarily targets the polymerization process . It is used in a wide range of syntheses, including addition and electrocyclic reactions .
Mode of Action
The interaction of Dodecyl vinyl ether with its targets involves the formation of polymers through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .
Biochemical Pathways
Dodecyl vinyl ether affects the polymerization pathway. It is used in the synthesis of polymers, where it contributes to the formation of polymer chains . The downstream effects of this pathway include the creation of materials with specific properties, such as coatings .
Result of Action
The molecular and cellular effects of Dodecyl vinyl ether’s action primarily involve the formation of polymers . These polymers can then be used in various applications, including the creation of coatings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dodecyl vinyl ether. For instance, the polymerization process can be influenced by factors such as temperature and the presence of other chemicals . Furthermore, Dodecyl vinyl ether is synthesized from biobased platform chemicals using environmentally benign synthetic transformations , indicating that its production process is designed to be sustainable and environmentally friendly.
Propriétés
IUPAC Name |
1-ethenoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYAKLSFVAPMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-06-3 | |
| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061098 | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
765-14-0 | |
| Record name | Dodecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



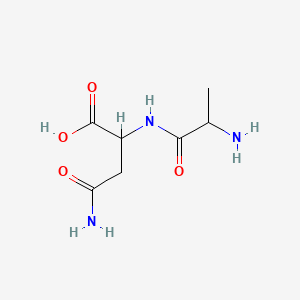
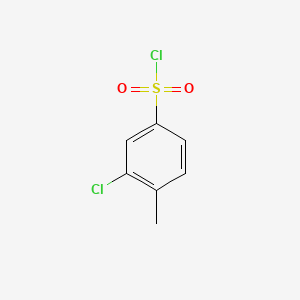

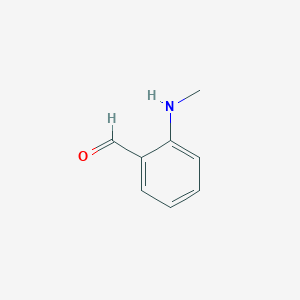
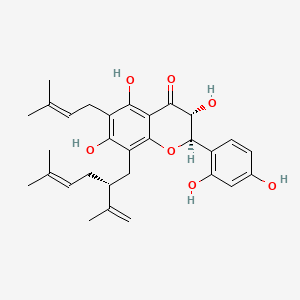



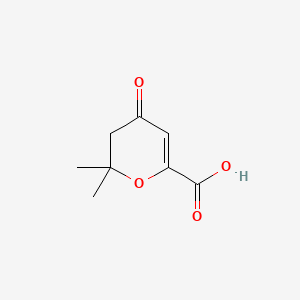
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
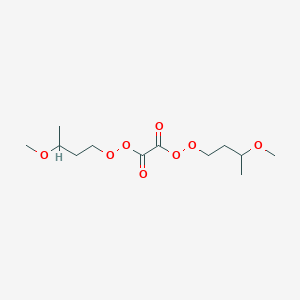
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)